Palbociclib Pyridine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

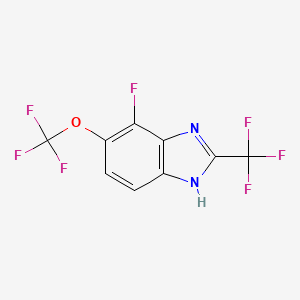

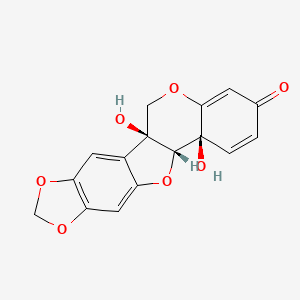

Palbociclib Pyridine N-Oxide: is a derivative of Palbociclib, a well-known cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer . The compound is characterized by the presence of a pyridine N-oxide moiety, which can influence its chemical properties and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Palbociclib Pyridine N-Oxide typically involves multiple steps, starting from readily available raw materials. One reported method involves the following steps :

Nucleophilic Substitution: Starting with 2-(methylthio)pyrimidin-4-(3H)-one, a nucleophilic substitution reaction is carried out using thionyl chloride.

Bromination: The intermediate is then brominated.

Cyclopentylamine Substitution: This is followed by a nucleophilic substitution with cyclopentylamine.

Heck Reaction and Ring Closure: A one-pot two-step method involving the Heck reaction and ring closure sequence.

Oxidation and Bromination: The intermediate undergoes oxidation and further bromination.

Cross-Coupling Reaction: A cross-coupling reaction is performed to introduce the pyridine N-oxide moiety.

Final Steps: The final steps involve aqueous workup to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of inexpensive raw materials and reagents, readily controllable reaction conditions, and environmentally friendly practices .

Analyse Des Réactions Chimiques

Types of Reactions: Palbociclib Pyridine N-Oxide undergoes various chemical reactions, including:

Oxidation: The pyridine moiety can be oxidized using peracids such as peracetic acid or perbenzoic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions:

Oxidation: Peracids, urea-hydrogen peroxide complex, sodium perborate, and methylrhenium trioxide as catalysts.

Reduction: Various reducing agents depending on the desired product.

Substitution: Thionyl chloride, cyclopentylamine, and other nucleophiles or electrophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Chemistry: Palbociclib Pyridine N-Oxide is used in the synthesis of novel cyclin-dependent kinase inhibitors. Its unique structure allows for the exploration of structure-activity relationships and the development of more selective and potent inhibitors .

Biology and Medicine: The compound is studied for its potential in cancer therapy, particularly in targeting cyclin-dependent kinases 4 and 6. It has shown promise in inducing cell cycle arrest and inhibiting tumor growth .

Industry: In the pharmaceutical industry, this compound serves as a reference standard and is used in the development of new therapeutic agents .

Mécanisme D'action

Palbociclib Pyridine N-Oxide exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest .

Comparaison Avec Des Composés Similaires

Ribociclib: Another CDK4/6 inhibitor with a similar mechanism of action.

Abemaciclib: A CDK4/6 inhibitor with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: Palbociclib Pyridine N-Oxide is unique due to the presence of the pyridine N-oxide moiety, which can enhance its selectivity and potency as a CDK4/6 inhibitor. This structural modification allows for improved pharmacological properties and potential therapeutic benefits .

Propriétés

Numéro CAS |

2098673-40-4 |

|---|---|

Formule moléculaire |

C24H29N7O3 |

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

6-acetyl-8-cyclopentyl-2-[(E)-(1-hydroxy-5-piperazin-1-ylpyridin-2-ylidene)amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H29N7O3/c1-15-19-13-26-24(27-20-8-7-18(14-30(20)34)29-11-9-25-10-12-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25,34H,3-6,9-12H2,1-2H3/b27-20+ |

Clé InChI |

FDCZOGMXUYLOLB-NHFJDJAPSA-N |

SMILES isomérique |

CC1=C(C(=O)N(C2=NC(=NC=C12)/N=C/3\C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |

SMILES canonique |

CC1=C(C(=O)N(C2=NC(=NC=C12)N=C3C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)

![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)

![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)